N-Carbobenzyloxy-D-serine-beta-lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

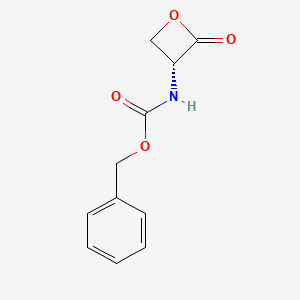

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFZPRQDHIUBDO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333189 | |

| Record name | N-Carbobenzyloxy-D-serine-beta-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98632-91-8 | |

| Record name | N-Carbobenzyloxy-D-serine-beta-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carbobenzyloxy-D-serine-beta-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Carbobenzyloxy-D-serine-β-lactone

Abstract

N-Carbobenzyloxy-D-serine-β-lactone (Cbz-D-Ser-β-lactone) is a synthetically versatile chiral building block of significant interest in medicinal chemistry and drug development. As a constrained analog of D-serine, its high reactivity, driven by the strained four-membered β-lactone ring, makes it an excellent electrophile for introducing the D-serine scaffold into complex molecules. The carbobenzyloxy (Cbz) protecting group provides crucial stability and lipophilicity, facilitating its handling and use in organic synthesis. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of Cbz-D-Ser-β-lactone, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into its mechanistic behavior, spectroscopic signature, and practical applications, particularly in the synthesis of β-substituted alanines and serine protease inhibitors.

Introduction: Structural Significance and Synthetic Utility

N-Carbobenzyloxy-D-serine-β-lactone, systematically named Benzyl [(3R)-2-oxo-3-oxetanyl]carbamate, is a crystalline solid that has emerged as a powerful intermediate in asymmetric synthesis. Its structure combines two key features:

-

The β-Lactone Ring: This four-membered cyclic ester is highly strained, with significant ring strain energy. This inherent strain renders the lactone susceptible to nucleophilic ring-opening, which is the cornerstone of its reactivity.[1] The relief of this strain provides a strong thermodynamic driving force for reactions.[2]

-

The N-Cbz Protecting Group: The carbobenzyloxy group serves multiple purposes. It protects the amino functionality of the serine backbone, preventing unwanted side reactions. Furthermore, it imparts crystallinity and enhances solubility in common organic solvents, simplifying purification and handling.

-

Defined Stereochemistry: As a derivative of D-serine, it possesses a defined stereocenter at the C3 position (R-configuration), making it an invaluable tool for introducing chirality into target molecules.

The strategic combination of a stable protecting group and a highly reactive electrophilic ring system allows for controlled and stereospecific introduction of a protected D-serine equivalent. This has profound implications in the synthesis of non-natural amino acids, peptide modifications, and the development of enzyme inhibitors.[3][4]

Physicochemical and Spectroscopic Properties

Accurate characterization is paramount for confirming the identity and purity of Cbz-D-Ser-β-lactone. The following data provides a benchmark for quality control.

Physical Properties

A summary of the key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 98632-91-8 | [5] |

| Molecular Formula | C₁₁H₁₁NO₄ | [5] |

| Molecular Weight | 221.21 g/mol | [6] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 131.0 - 135.0 °C | |

| Optical Rotation | [α]D²⁵ +21.0° to +30.0° (c=1 in acetonitrile) | |

| Density | 1.31 g/cm³ (Predicted) | [5] |

| Boiling Point | 425.5 °C at 760 mmHg (Predicted) | [5] |

Spectroscopic Profile

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the Cbz group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm) and the β-lactone ring protons.

-

¹³C NMR: The carbon spectrum will distinctly feature the carbonyl carbons of the lactone and the carbamate, along with the carbons of the aromatic ring and the aliphatic carbons of the lactone ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong carbonyl stretching frequencies. A key diagnostic feature is the high-frequency C=O stretch of the strained β-lactone ring, typically appearing around 1820-1850 cm⁻¹, which is significantly higher than that of a typical ester or the carbamate carbonyl (~1700 cm⁻¹).

Synthesis and Purification

The most reliable and widely adopted method for synthesizing N-protected serine β-lactones is the intramolecular cyclization of the corresponding N-protected serine precursor under Mitsunobu reaction conditions .[7]

Synthesis Mechanism: Mitsunobu Cyclization

The Mitsunobu reaction is a powerful dehydration reaction that facilitates the formation of an ester bond with inversion of stereochemistry at the alcohol center.[8] In the context of Cbz-D-Ser-β-lactone synthesis from Cbz-D-serine, the reaction proceeds via activation of the primary hydroxyl group.

Labeling studies have definitively shown that the reaction proceeds through a 4-exo-tet cyclization mechanism where the carboxylate oxygen acts as the intramolecular nucleophile, attacking the activated C3 carbon and displacing the phosphonium-activated hydroxyl group.[7][9] This results in a clean inversion of configuration at the C3 position.

Below is a diagram illustrating the workflow for this critical synthesis.

Caption: Figure 1. Synthetic Workflow via Mitsunobu Reaction.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the synthesis of N-protected serine β-lactones.[7][10]

Materials:

-

N-Cbz-D-serine

-

Triphenylphosphine (PPh₃)

-

Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetonitrile (CH₃CN)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triphenylphosphine (1.1 equivalents).

-

Solvent Addition: Add a 1:9 (v/v) mixture of anhydrous THF and anhydrous CH₃CN to dissolve the PPh₃.

-

Cooling: Cool the solution to -10 °C or lower using an appropriate cooling bath.

-

Reagent Addition: Slowly add a solution of DMAD (1.1 equivalents) in anhydrous THF to the stirred solution. A white precipitate of the PPh₃-DMAD adduct should form.

-

Substrate Addition: Add solid N-Cbz-D-serine (1.0 equivalent) portion-wise to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to stir at low temperature and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

The triphenylphosphine oxide and hydrazide byproducts are often poorly soluble and can be partially removed by filtration.

-

-

Purification: Purify the crude product immediately by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Cbz-D-serine-β-lactone as a white solid.

Trustworthiness Note: The success of this reaction is highly dependent on the use of anhydrous solvents and reagents to prevent premature hydrolysis of the reagents or the product. A slight excess of the Mitsunobu reagents can help drive the reaction to completion, but complicates purification. Quick purification is essential as unreacted triphenylphosphine can reportedly cause polymerization of the lactone.[7]

Chemical Reactivity: The Ring-Opening Reaction

The synthetic utility of Cbz-D-Ser-β-lactone is dominated by the nucleophilic ring-opening of the strained lactone. This reaction can proceed via two main pathways, depending on the nature of the nucleophile and the reaction conditions:

-

Acyl-Oxygen Cleavage (Attack at C2): The nucleophile attacks the electrophilic carbonyl carbon (C2), leading to the formation of N-Cbz-D-serine derivatives (amides, esters, etc.). This is the most common pathway, especially with "hard" nucleophiles like alkoxides or when catalyzed by Lewis acids.[11][12]

-

Alkyl-Oxygen Cleavage (Attack at C3): The nucleophile attacks the β-carbon (C3), resulting in the formation of β-substituted alanine derivatives. This pathway involves an Sₙ2-type displacement of the carboxylate.

The choice of solvent can significantly influence this regioselectivity. For instance, reactions of trimethylsilylamines with N-Cbz-L-serine-β-lactone in acetonitrile favor alkyl-oxygen cleavage, while using halogenated solvents like chloroform shifts the selectivity towards acyl-oxygen cleavage.[12]

Caption: Figure 2. Regioselective Ring-Opening Pathways.

Applications in Research and Development

The unique reactivity profile of Cbz-D-Ser-β-lactone makes it a valuable precursor for several classes of molecules.

-

Synthesis of β-Substituted Alanines: As described above, reaction with a variety of nucleophiles provides a direct, stereocontrolled route to optically pure N-protected β-substituted alanines, which are important non-canonical amino acids for peptide synthesis.[10]

-

Serine Hydrolase Inhibitors: Beta-lactones are known inhibitors of serine hydrolases and proteases.[1][4] The lactone can act as a covalent warhead, acylating the active site serine residue of the enzyme, leading to irreversible inhibition. The D-enantiomer specifically has been shown to be a competitive reversible inhibitor of Hepatitis A virus (HAV) 3C proteinase.[11]

-

Peptide Ligation: While the simple serine-derived β-lactone itself can be too labile for some peptide coupling conditions, more robust β-lactone systems are being developed for novel, epimerization-free native chemical ligation strategies.[13][14] This highlights the potential of the β-lactone moiety as a C-terminal activating group.

Handling, Storage, and Safety

Stability and Storage: N-Cbz-D-serine-β-lactone is stable for many months when stored in its dry, crystalline form at low temperatures (e.g., 4 °C) and protected from moisture.[10] Due to the strained ring, it is sensitive to both strong acids and bases, which can catalyze hydrolysis and ring-opening. Solutions are most stable under neutral or slightly acidic conditions.

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

- 1. Cleavage of beta-lactone ring by serine protease. Mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 5. N-Carbobenzyloxy-D-serine beta-Lactone | CAS 98632-91-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. N-CARBOBENZOXY-L-SERINE BETA-LACTONE | 26054-60-4 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

"N-Cbz-D-serine-β-lactone structure and stereochemistry"

An In-Depth Technical Guide to N-Cbz-D-serine-β-lactone: Structure, Stereochemistry, and Applications

Executive Summary

N-Cbz-D-serine-β-lactone is a conformationally constrained derivative of the non-proteinogenic amino acid D-serine. Its structure is characterized by a highly strained four-membered β-lactone ring, a stereocenter derived from D-serine, and a carboxybenzyl (Cbz) protecting group on the amine. This unique combination of features makes it a potent, mechanism-based inhibitor of serine and cysteine proteases and a versatile chiral building block for organic synthesis. The inherent ring strain of the β-lactone drives its reactivity, enabling it to act as an electrophilic agent that covalently modifies the active sites of target enzymes. Understanding its precise stereochemistry is paramount, as biological activity is often highly dependent on the enantiomeric form. This guide provides a comprehensive analysis of its structure, stereochemistry, synthesis, mechanism of action, and applications for researchers and professionals in drug development.

Introduction: The Significance of β-Lactones in Drug Discovery

β-Lactones are a class of four-membered cyclic esters (oxetan-2-ones) that have garnered significant interest in medicinal chemistry. Analogous to the well-known β-lactam antibiotics like penicillin, the four-membered ring is highly strained and thus susceptible to nucleophilic ring-opening. This inherent reactivity is the cornerstone of their biological activity. Many natural products containing a β-lactone moiety exhibit potent inhibitory effects on key enzymes, such as lipases and proteases.[1][2] For example, Orlistat (tetrahydrolipstatin), an approved anti-obesity drug, utilizes a β-lactone ring to covalently inactivate pancreatic lipase.[2] This ability to form a stable covalent bond with an enzyme's active site makes β-lactones an attractive scaffold for designing targeted, irreversible inhibitors for a wide range of human diseases, including cancer, metabolic disorders, and viral infections.[1][3]

Core Analysis: N-Cbz-D-serine-β-lactone

Molecular Structure Deconstructed

The structure of N-Cbz-D-serine-β-lactone (CAS RN: 98632-91-8) can be broken down into three fundamental components, each contributing to its overall chemical properties and biological function.

-

The β-Propiolactone Ring: This is the reactive core of the molecule. The four-membered oxetan-2-one ring possesses significant angle and torsional strain, making the carbonyl carbon highly electrophilic and priming the C-O bonds for cleavage.

-

The D-Serine Backbone: The molecule is derived from D-serine, a non-proteinogenic amino acid that plays a crucial role as a coagonist for the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[4][5] This backbone dictates the stereochemistry of the molecule.

-

The N-Cbz Protecting Group: The amine is protected with a carboxybenzyl (Cbz or Z) group. This bulky, aromatic group serves two primary purposes: it prevents the amine from participating in unwanted side reactions during synthesis and provides a handle for molecular recognition within enzyme active sites.

References

- 1. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 2. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Mechanism for β‐Lactamases: Class D Enzymes Degrade 1β‐Methyl Carbapenems through Lactone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuron-derived D-serine release provides a novel means to activate N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Strained Chiral Lactone

An In-Depth Technical Guide to the Synthesis of N-Carbobenzyloxy-D-serine-β-lactone

N-Carbobenzyloxy-D-serine-β-lactone is a highly valuable, synthetically versatile chiral building block in modern organic chemistry. As a strained four-membered ring, this β-lactone is primed for nucleophilic ring-opening reactions, providing a powerful platform for the stereospecific introduction of diverse functionalities at the β-position of an alanine backbone. Its utility is prominently featured in the synthesis of non-proteinogenic β-substituted amino acids, enzyme inhibitors, and complex peptide structures.[1][2][3] The robust and stereospecific synthesis of this intermediate is therefore of critical interest to researchers in medicinal chemistry and drug development.

The most reliable and widely adopted method for preparing N-Cbz-D-serine-β-lactone is the intramolecular cyclization of the parent N-Cbz-D-serine via the Mitsunobu reaction.[4] This guide provides a detailed examination of the underlying reaction mechanism, a field-proven experimental protocol, and critical insights into the practical execution of this synthesis.

The Core Synthesis: Intramolecular Mitsunobu Cyclization

The conversion of a β-hydroxy carboxylic acid, such as N-Cbz-D-serine, into a β-lactone is a dehydration reaction. The Mitsunobu reaction provides an exceptionally mild and efficient means to achieve this transformation with a predictable and crucial inversion of stereochemistry at the hydroxyl-bearing carbon.[5]

Reaction Mechanism: A Tale of Activation and Inversion

The mechanism of the Mitsunobu reaction is complex but well-studied, involving the in-situ generation of a reactive phosphonium salt.[6] For the cyclization of N-Cbz-D-serine, extensive labeling studies have definitively shown that the reaction proceeds through the activation of the hydroxyl group, not the carboxylic acid.[4][7][8]

The key mechanistic steps are as follows:

-

Adduct Formation: Triphenylphosphine (Ph₃P), a soft phosphine nucleophile, attacks the electrophilic nitrogen of an azodicarboxylate, typically dimethyl azodicarboxylate (DMAD) or diethyl azodicarboxylate (DEAD). This forms a highly reactive betaine adduct.

-

Protonation: The acidic proton of the carboxylic acid on N-Cbz-D-serine protonates the betaine, generating a phosphonium salt and a carboxylate anion.

-

Hydroxyl Group Activation: The primary hydroxyl group of the serine derivative acts as a nucleophile, attacking the activated phosphorus atom of the phosphonium salt. This displaces the dialkyl hydrazodicarboxylate and forms a key intermediate: an alkoxyphosphonium salt. This step effectively converts the poor hydroxyl leaving group into the excellent triphenylphosphine oxide (Ph₃PO) leaving group.

-

Intramolecular SN2 Cyclization: The tethered carboxylate anion performs a backside, intramolecular nucleophilic attack (SN2) on the β-carbon (C-3). This attack displaces the Ph₃PO leaving group and forges the four-membered β-lactone ring. Crucially, this SN2 displacement results in a complete inversion of the stereochemical configuration at C-3.[8]

This mechanistic pathway ensures high stereochemical fidelity, transforming D-serine (which has an R configuration at the α-carbon) into the corresponding β-lactone without racemization.[4]

Caption: Figure 1: Reaction Mechanism of Mitsunobu Cyclization.

Quantitative Data Summary

For clarity and quick reference, the key properties of the starting material and the final product are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| N-Cbz-D-Serine | C₁₁H₁₃NO₅ | 239.22 | 119-120 | White Solid |

| N-Cbz-D-Serine-β-Lactone | C₁₁H₁₁NO₄ | 221.21 | 131-135 | White Crystalline Powder |

[Sources: 6, 18, 22]

Detailed Experimental Protocol

This protocol is adapted from established and verified procedures, primarily from Organic Syntheses, ensuring robustness and reproducibility.[1][9] The utmost care must be taken to ensure anhydrous conditions throughout the reaction.

I. Reagent & Glassware Preparation

-

Glassware: All glassware (a three-necked, round-bottomed flask, dropping funnel, etc.) must be oven-dried (120°C) for several hours and allowed to cool to room temperature in a desiccator or under a stream of dry argon.

-

Solvent: Tetrahydrofuran (THF) must be anhydrous. It should be freshly distilled from a sodium-benzophenone ketyl still under an argon atmosphere immediately before use.[1]

-

Reagents:

-

N-Carbobenzyloxy-D-serine (N-Cbz-D-serine): Dry under high vacuum over phosphorus pentoxide (P₂O₅) for at least 24 hours.[1]

-

Triphenylphosphine (Ph₃P): Recrystallize from ethanol if necessary and dry under high vacuum over P₂O₅ for 72 hours.[1]

-

Dimethyl Azodicarboxylate (DMAD): Distill under reduced pressure before use. Caution: DMAD is a potential sensitizer and should be handled with care in a fume hood.

-

II. Reaction Assembly & Execution

Caption: Figure 2: Experimental Workflow for β-Lactone Synthesis.

-

Initial Setup: Assemble the dry, three-necked flask equipped with a magnetic stir bar, an argon inlet, a low-temperature thermometer, and a rubber septum. Maintain a positive pressure of argon throughout the procedure.

-

Reagent Charging: Charge the flask with triphenylphosphine (1.0 eq) and anhydrous THF. Stir until the Ph₃P is fully dissolved.

-

Cooling: Cool the flask to an internal temperature of -78°C using a dry ice/acetone bath.

-

Betaine Formation: Add distilled dimethyl azodicarboxylate (1.0 eq) dropwise via syringe over 10-15 minutes. A milky white slurry of the Ph₃P-DMAD betaine adduct will form. Stir the slurry at -78°C for an additional 10 minutes.[1]

-

Substrate Addition: In a separate flask, dissolve the dried N-Cbz-D-serine (1.0 eq) in anhydrous THF. Transfer this solution to a pressure-equalizing dropping funnel and add it dropwise to the cold reaction slurry over approximately 30 minutes.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at -78°C for 20-30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature over 2-3 hours with continuous stirring.

III. Workup & Purification

Critical Note: The β-lactone product is unstable in the crude reaction mixture containing residual reagents and byproducts. Purification must be performed promptly after the reaction is complete.[1]

-

Solvent Evaporation: Concentrate the reaction mixture on a rotary evaporator at a bath temperature no higher than 35°C to yield a pale yellow syrup or semi-solid containing the product, triphenylphosphine oxide (Ph₃PO), and dimethyl hydrazodicarboxylate.

-

Column Preparation: Prepare a flash chromatography column packed with silica gel in a hexane/ethyl acetate solvent system (e.g., 4:1 v/v).

-

Purification: Suspend the crude residue in a minimal amount of the chromatography eluent. It may be necessary to add a small amount of ethyl acetate to achieve dissolution before applying the solution to the column.[1]

-

Elution: Elute the column with the hexane/ethyl acetate mixture. The product is typically less polar than the Ph₃PO and hydrazide byproducts. Monitor the fractions by thin-layer chromatography (TLC), visualizing with a bromocresol green stain, which detects the acidic lactone as a yellow spot on a blue background upon gentle heating.[9]

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford N-Cbz-D-serine-β-lactone as a white crystalline solid. Dry the product under high vacuum. The purified, crystalline product can be stored at -20°C for several months without significant decomposition.[1]

Expert Insights & Causality Behind Experimental Choices

-

Anhydrous Conditions: Water is a competing nucleophile that can hydrolyze the reactive intermediates and the final β-lactone product. The rigorous exclusion of moisture is paramount for achieving a high yield.

-

Low Temperature (-78°C): The Mitsunobu reaction is highly exothermic. Performing the reaction at -78°C serves two critical functions: it controls the rate of reaction, preventing the formation of undesired side products, and it maintains the stability of the thermally sensitive betaine adduct and the β-lactone product.[8]

-

Reagent Stoichiometry: Using equimolar amounts of the three main reagents is standard. However, some protocols suggest using a slight excess (1-2%) of the azodicarboxylate. This ensures that all triphenylphosphine is consumed, preventing potential Ph₃P-catalyzed polymerization or decomposition of the β-lactone product.[8]

-

Rapid Purification: The urgency of purification cannot be overstated. Triphenylphosphine oxide and the reduced hydrazodicarboxylate byproduct can promote the decomposition of the β-lactone. Prompt removal of these impurities via flash chromatography is essential for isolating the product in high purity and yield.[1]

Conclusion

The intramolecular Mitsunobu cyclization of N-Cbz-D-serine is a highly effective and stereospecific method for the synthesis of N-Cbz-D-serine-β-lactone. A thorough understanding of the reaction mechanism, particularly the role of hydroxyl group activation and stereochemical inversion, is key to appreciating the elegance of the transformation. By adhering to a rigorous experimental protocol with strict control over reaction conditions—especially temperature and moisture—researchers can reliably produce this valuable chiral intermediate, unlocking access to a wide array of complex and biologically significant molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Mechanism of Action of N-Carbobenzyloxy-D-serine-β-lactone

Introduction

N-Carbobenzyloxy-D-serine-β-lactone, often abbreviated as Z-D-Ser-β-lactone, belongs to a class of highly reactive small molecules known as β-lactones. These compounds are characterized by a strained four-membered ring containing an internal ester (lactone). This inherent ring strain is the primary driver of their chemical reactivity and biological activity.[1][2] Z-D-Ser-β-lactone has emerged as a potent, irreversible inhibitor of several serine proteases, with a particularly notable activity against human leukocyte elastase (HLE).[3][4] This guide provides a detailed examination of its chemical properties, the intricate mechanism of covalent inhibition, kinetic behavior, and the experimental methodologies used for its characterization.

Chemical Properties and Structure

| Property | Value |

| CAS Number | 98632-91-8[5] |

| Molecular Formula | C₁₁H₁₁NO₄[5] |

| Molecular Weight | 221.21 g/mol [5] |

| Structure | A β-lactone ring derived from D-serine with an N-terminal carbobenzyloxy (Cbz or Z) protecting group. |

The key to the inhibitor's function lies in the electrophilicity of the carbonyl carbon within the strained β-lactone ring. This high degree of ring strain makes the lactone susceptible to nucleophilic attack, a feature that is exploited in its interaction with serine proteases.[1]

Core Mechanism of Action: Irreversible Covalent Inhibition

Z-D-Ser-β-lactone functions as a mechanism-based inhibitor, also known as a suicide inhibitor. It forms a stable, covalent acyl-enzyme intermediate with the target serine protease, rendering the enzyme permanently inactive.[6][7] The process is a classic example of covalent modification targeting the enzyme's active site.

The canonical catalytic triad of a serine protease, consisting of Serine (Ser), Histidine (His), and Aspartate (Asp), is the target. The mechanism unfolds as follows:

-

Initial Binding (Formation of the Michaelis Complex): The inhibitor first binds non-covalently to the active site of the serine protease, forming a reversible Michaelis-like complex (E•I).

-

Nucleophilic Attack: The active site Serine (specifically, Ser-195 in enzymes like chymotrypsin and elastase), made highly nucleophilic by the adjacent Histidine-57, attacks the electrophilic carbonyl carbon of the β-lactone ring.[8]

-

Ring Opening and Acylation: This attack leads to the opening of the strained four-membered ring and the formation of a stable ester bond between the inhibitor and the serine residue. This creates a covalent acyl-enzyme intermediate (E-I).[8][9]

-

Stable Adduct Formation: Unlike a normal substrate where this acyl-enzyme intermediate would be rapidly hydrolyzed to regenerate the free enzyme, the adduct formed by Z-D-Ser-β-lactone is highly stable and resistant to hydrolysis.[3][9] This effectively sequesters the enzyme in an inactive state. The relief of the high ring strain energy is a major driving force for the initial acylation step.[1][8]

Visualization of the Inhibition Mechanism

The following diagram illustrates the covalent modification of a serine protease active site by Z-D-Ser-β-lactone.

Caption: Covalent inhibition pathway of a serine protease by Z-D-Ser-β-lactone.

Kinetics of Inhibition

The interaction between Z-D-Ser-β-lactone and a serine protease is characterized by time- and concentration-dependent inactivation.[10] This irreversible process can be described by a two-step kinetic model:

E + I ⇌ E•I → E-I

Where:

-

E is the free enzyme.

-

I is the inhibitor.

-

E•I is the reversible Michaelis complex, with an affinity constant KI .

-

E-I is the final, inactive acyl-enzyme complex.

-

kinact is the maximal rate of inactivation.

The overall efficiency of the inhibitor is often expressed as the second-order rate constant kinact/KI . This value represents the potency of the inhibitor, accounting for both binding affinity and the rate of covalent modification.

Experimental Protocols for Characterization

Verifying the mechanism and quantifying the kinetics of inhibition require specific biochemical assays.

Protocol 1: Enzyme Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the kinetic parameters of inhibition (e.g., IC₅₀, kinact, and KI) by monitoring the residual activity of the enzyme over time.

Objective: To measure the rate of enzyme inactivation.

Materials:

-

Target Serine Protease (e.g., Human Leukocyte Elastase).

-

N-Carbobenzyloxy-D-serine-β-lactone.

-

Chromogenic or Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA for elastase).[11]

-

Assay Buffer (e.g., PBS, pH 7.4).

-

96-well microtiter plate.

-

Spectrophotometer or plate reader.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the serine protease in assay buffer.

-

Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).

-

Prepare a series of dilutions of Z-D-Ser-β-lactone in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the enzyme solution to wells containing different concentrations of the inhibitor.[11]

-

Include control wells: enzyme plus buffer (no inhibitor), and buffer plus substrate (no enzyme).[12]

-

Incubate the enzyme-inhibitor mixtures for various time points at a constant temperature (e.g., 37°C).

-

-

Activity Measurement:

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately begin monitoring the change in absorbance (or fluorescence) over time using a plate reader. The rate of substrate hydrolysis is proportional to the amount of active enzyme remaining.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each reaction from the linear portion of the progress curves.

-

Plot the residual enzyme activity against the pre-incubation time for each inhibitor concentration.

-

Fit the data to an exponential decay model to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

-

The kinetic parameters kinact and KI can then be determined by plotting kobs versus the inhibitor concentration.[13]

-

Visualization of the Inhibition Assay Workflow

Caption: Experimental workflow for a serine protease inhibition kinetics assay.

Protocol 2: Mass Spectrometry for Adduct Confirmation

This protocol confirms the covalent modification of the enzyme and can identify the specific residue that has been modified.

Objective: To verify the formation of the covalent enzyme-inhibitor adduct.

Materials:

-

Inactivated enzyme sample (from Protocol 1).

-

Control (native) enzyme sample.

-

Proteolytic enzyme (e.g., Trypsin).

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Methodology:

-

Sample Preparation:

-

Incubate the target serine protease with a stoichiometric excess of Z-D-Ser-β-lactone to ensure complete inactivation.

-

Remove excess, unbound inhibitor via dialysis or size-exclusion chromatography.

-

-

Proteolytic Digestion:

-

Denature both the inhibited and native enzyme samples.

-

Digest the proteins into smaller peptides using a protease like trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixtures from both samples using mass spectrometry.

-

Compare the mass spectra of the inhibited and native enzyme digests.

-

Identify a peptide in the inhibited sample with a mass increase corresponding to the molecular weight of the opened β-lactone (221.21 Da).

-

-

Peptide Sequencing (MS/MS):

-

Select the modified peptide ion for tandem mass spectrometry (MS/MS) analysis.

-

Fragment the peptide and analyze the resulting fragment ions to pinpoint the exact amino acid residue (the active site Serine) to which the inhibitor is attached. This provides definitive evidence of the covalent modification site.[14]

-

Target Specificity and Applications

While highly effective against certain serine proteases like elastase, the specificity of β-lactone inhibitors can vary.[6][15] The substituents on the β-lactone ring play a crucial role in determining which proteases are targeted. This feature allows for the design of more selective inhibitors. For instance, while Z-D-Ser-β-lactone targets serine proteases, other β-lactones have been developed to inhibit cysteine proteases and other serine hydrolases.[14][16]

The ability of Z-D-Ser-β-lactone and related compounds to irreversibly inhibit proteases makes them valuable tools in biochemical research and potential starting points for therapeutic drug development, particularly for diseases involving excessive protease activity, such as inflammatory conditions.[2][17]

Conclusion

N-Carbobenzyloxy-D-serine-β-lactone is a potent mechanism-based inhibitor of serine proteases. Its efficacy stems from the high ring strain of its β-lactone core, which facilitates a nucleophilic attack by the active site serine of the target enzyme. This results in an irreversible acylation and the formation of a stable, inactive enzyme-inhibitor complex. The kinetic and mechanistic understanding of this process, validated through robust experimental protocols like enzyme inhibition assays and mass spectrometry, provides a solid foundation for its use as a research tool and for the rational design of novel therapeutic agents targeting the serine protease family.

References

- 1. researchgate.net [researchgate.net]

- 2. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 3. Mechanism of inhibition of human leucocyte elastase by beta-lactams. 2. Stability, reactivation kinetics, and products of beta-lactam-derived E-I complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orally active beta-lactam inhibitors of human leukocyte elastase-1. Activity of 3,3-diethyl-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Carbobenzyloxy-D-serine beta-Lactone | CAS 98632-91-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Mechanistic insights into the inhibition of serine proteases by monocyclic lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cleavage of beta-lactone ring by serine protease. Mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Analysis of Spiro β-Lactone Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics and mechanism of human leukocyte elastase inactivation by ynenol lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of elastase by a synthetic cotton-bound serine protease inhibitor: in vitro kinetics and inhibitor release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beta-lactones as a new class of cysteine proteinase inhibitors: inhibition of hepatitis A virus 3C proteinase by N-Cbz-serine beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel mechanism of inhibition of elastase by beta-lactams is defined by two inhibitor crystal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of N-Cbz-D-serine-β-lactone: A Stereospecific Modulator of Proteolytic Enzymes

Executive Summary: N-Carbobenzyloxy-D-serine-β-lactone is a synthetic derivative of the non-proteinogenic amino acid D-serine. Its structure is characterized by a highly strained four-membered β-lactone ring and an N-terminal Carboxybenzyl (Cbz) protecting group. This molecular architecture, particularly the strained ring, confers significant chemical reactivity that is the basis of its biological activity. Primarily, N-Cbz-D-serine-β-lactone functions as an inhibitor of certain proteases. Its biological effect is exquisitely dependent on its stereochemistry. Unlike its L-enantiomer, which acts as an irreversible, mechanism-based inhibitor of specific cysteine proteases, the D-enantiomer functions as a reversible, competitive inhibitor.[1] This guide provides an in-depth analysis of its mechanism of action, inhibitory kinetics, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in enzymology and drug development.

Introduction to Serine β-Lactones

The β-Lactone Motif: A Strained Ring with High Reactivity

The β-lactone is a four-membered cyclic ester. The significant ring strain inherent in this structure makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the cornerstone of the biological activity of many β-lactone-containing molecules. In an enzymatic context, nucleophilic residues within an active site, such as serine or cysteine, can attack the carbonyl carbon or the β-carbon of the lactone ring. This reactivity has positioned the β-lactone motif as a valuable pharmacophore for designing inhibitors of hydrolytic enzymes, particularly serine hydrolases and proteases.[2][3]

The Critical Role of Stereochemistry: D- vs. L-Serine Derivatives

In biological systems, molecular recognition is fundamentally three-dimensional. The stereochemical configuration of an inhibitor is paramount in determining its binding affinity and mechanism of action. For N-Cbz-serine-β-lactone, the chirality at the α-carbon dictates its interaction with the enzyme's active site. The L-enantiomer can position itself optimally for the active site nucleophile to attack and form a permanent covalent bond, leading to irreversible inhibition. In contrast, the D-enantiomer, N-Cbz-D-serine-β-lactone, binds to the active site but its configuration prevents the ideal alignment for covalent modification, resulting in reversible competitive inhibition.[1]

N-Cbz-D-serine-β-lactone: Structure and Properties

N-Cbz-D-serine-β-lactone is a white to off-white solid compound. Its key chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₄ | [4][5] |

| Molecular Weight | 221.21 g/mol | [4] |

| CAS Number | 26054-60-4 | [4][5] |

| IUPAC Name | benzyl (R)-(2-oxooxetan-3-yl)carbamate | [5] |

| Purity | Typically ≥95-97% | [4][5] |

Mechanism of Action and Molecular Targets

Primary Target Class: Cysteine and Serine Proteases

The electrophilic nature of the β-lactone ring makes N-Cbz-D-serine-β-lactone a candidate for interacting with enzymes that utilize a nucleophilic catalytic residue. The most well-documented target class is proteases, specifically viral cysteine proteases.[1] The general principle extends to serine proteases, where the active site serine could act as the nucleophile.[3]

Case Study: Stereospecific Inhibition of Hepatitis A Virus (HAV) 3C Proteinase

A seminal study on the biological activity of N-Cbz-serine-β-lactones used the 3C cysteine proteinase of Hepatitis A virus as a model system.[1] This enzyme is essential for viral replication, making it a key therapeutic target. The study revealed a stark difference in the inhibitory mechanism based on the stereochemistry of the inhibitor.

-

The L-Enantiomer: An Irreversible Covalent Inhibitor Mass spectrometric and NMR studies demonstrated that the L-enantiomer, N-Cbz-L -serine-β-lactone, acts as a mechanism-based irreversible inhibitor. The active site cysteine (Cys-172) thiol attacks the β-position of the lactone ring. This attack leads to the opening of the strained ring and the formation of a stable covalent thioether bond, effectively alkylating and permanently inactivating the enzyme.[1]

-

The D-Enantiomer: A Reversible Competitive Inhibitor In stark contrast, N-Cbz-D -serine-β-lactone was found to be a reversible competitive inhibitor of the same enzyme.[1] This indicates that the molecule can bind to the active site, likely through non-covalent interactions, thereby competing with the natural substrate. However, its D-configuration sterically hinders the Cys-172 nucleophile from achieving the correct trajectory for attack on the lactone ring. The inhibitor can therefore bind and dissociate from the enzyme without forming a permanent covalent bond.

Diagram: Stereospecific Inhibition of HAV 3C Protease

The following diagram illustrates the distinct mechanisms of action for the L- and D-enantiomers of N-Cbz-serine-β-lactone against a cysteine protease.

References

- 1. Beta-lactones as a new class of cysteine proteinase inhibitors: inhibition of hepatitis A virus 3C proteinase by N-Cbz-serine beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 3. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. N-Cbz-L-serine beta-lactone 97% | CAS: 26054-60-4 | AChemBlock [achemblock.com]

An In-Depth Technical Guide on N-Carbobenzyloxy-D-serine-β-lactone

<_>

Authored by: [Your Name/Gemini]

Senior Application Scientist

Abstract

N-Carbobenzyloxy-D-serine-β-lactone, a strained four-membered heterocyclic compound, serves as a pivotal chiral building block in synthetic organic chemistry. Its unique reactivity, stemming from the inherent ring strain of the β-lactone and the stereochemical control offered by the D-serine backbone, makes it a valuable intermediate in the synthesis of complex peptides, enzyme inhibitors, and other biologically active molecules. This guide provides a comprehensive overview of its synthesis, key chemical transformations, and diverse applications, with a focus on practical, field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of a Strained Ring

The β-lactone motif, a four-membered cyclic ester, is a recurring structural element in a variety of natural products with potent biological activities, including antibiotics and enzyme inhibitors.[1][2][3] The high ring strain of the oxetan-2-one core renders β-lactones susceptible to nucleophilic attack, making them versatile intermediates for the introduction of diverse functionalities. When derived from an amino acid like D-serine, the resulting β-lactone becomes a powerful tool for stereoselective synthesis. The carbobenzyloxy (Cbz or Z) protecting group on the amine provides stability and allows for controlled manipulation of the molecule during synthetic sequences.[4][5]

This guide will delve into the critical aspects of N-Cbz-D-serine-β-lactone, from its synthesis to its application as a precursor for novel molecular architectures.

Synthesis of N-Cbz-D-serine-β-lactone: Mastering the Mitsunobu Reaction

The primary and most effective method for the synthesis of N-Cbz-D-serine-β-lactone is the intramolecular cyclization of its precursor, N-Cbz-D-serine, via the Mitsunobu reaction.[6][7][8] This reaction, discovered by Oyo Mitsunobu, facilitates the conversion of an alcohol to various functional groups, including esters, through a redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

The Precursor: Synthesis of N-Cbz-D-serine

The journey begins with the protection of the amino group of D-serine. This is a standard procedure in peptide chemistry, and the carbobenzyloxy group is a common choice due to its stability under various reaction conditions and its facile removal by hydrogenolysis.

Experimental Protocol: Synthesis of N-Cbz-D-serine [10]

-

Dissolve sodium bicarbonate (3.0 equivalents) in water and cool the solution to 0-5°C in an ice bath.

-

Add D-serine (1.0 equivalent) portion-wise to the cooled bicarbonate solution.

-

Slowly add a toluene solution of benzyl chloroformate (1.2 equivalents) dropwise over 1 hour, maintaining the temperature between 0-5°C.

-

Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Add ethyl acetate to the reaction mixture and adjust the pH to 2.0 with hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-D-serine as a white to off-white solid.

The Cyclization: Mitsunobu Reaction Mechanism and Protocol

The Mitsunobu reaction of N-Cbz-D-serine proceeds via a hydroxy group activation pathway.[7][8] Labeling studies have confirmed that the reaction occurs with inversion of configuration at the C-3 position of serine.[8]

Mechanism Overview:

-

Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.[9]

-

The betaine deprotonates the carboxylic acid of N-Cbz-D-serine.

-

The resulting carboxylate anion activates the hydroxyl group of the serine side chain through the formation of an oxyphosphonium salt.

-

An intramolecular Sɴ2 attack by the carboxylate on the activated hydroxyl group displaces triphenylphosphine oxide, leading to the formation of the β-lactone ring with inversion of stereochemistry.[7][8]

Caption: Mitsunobu Cyclization of N-Cbz-D-serine.

Experimental Protocol: Synthesis of N-Cbz-D-serine-β-lactone [8]

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl azodicarboxylate (DMAD) or diethyl azodicarboxylate (DEAD) (1.1 equivalents) in anhydrous THF to the triphenylphosphine solution.

-

Stir the mixture at -78°C for 30 minutes to preform the betaine complex.

-

Add a solution of N-Cbz-D-serine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-D-serine-β-lactone as a white solid.

Critical Parameters for Success:

-

Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can lead to side reactions and reduced yields.

-

Low Temperature: Performing the initial steps at -78°C is crucial to control the reactivity and minimize the formation of byproducts.[8]

-

Order of Addition: Preforming the triphenylphosphine-azodicarboxylate adduct before adding the N-Cbz-D-serine can improve yields.[9]

-

Purification: Prompt purification is necessary as the β-lactone can be susceptible to polymerization or degradation.[8]

Chemical Properties and Reactivity

The reactivity of N-Cbz-D-serine-β-lactone is dominated by the electrophilic nature of the strained four-membered ring. Nucleophiles can attack either the carbonyl carbon (acyl-oxygen cleavage) or the β-carbon (alkyl-oxygen cleavage), leading to a variety of ring-opened products.

Nucleophilic Ring-Opening

The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

-

Attack at the Carbonyl Carbon (Acyl-Oxygen Cleavage): Strong, hard nucleophiles, such as hydroxide, tend to attack the carbonyl carbon, leading to the formation of N-Cbz-D-serine derivatives.[7][8] This pathway is also favored by the use of aluminum-amine reagents.[11]

-

Attack at the β-Carbon (Alkyl-Oxygen Cleavage): Softer nucleophiles and certain reaction conditions can favor attack at the β-carbon. For instance, the active site cysteine of the hepatitis A virus 3C proteinase attacks the β-position of the lactone ring, resulting in irreversible inhibition of the enzyme.[12] Similarly, trimethylsilylamines in acetonitrile primarily lead to alkyl-oxygen cleavage.[11]

Caption: Regioselectivity of Nucleophilic Ring-Opening.

Ring-Opening Polymerization

N-Cbz-D-serine-β-lactone can undergo ring-opening polymerization to produce poly(D-serine) derivatives.[13] This polymerization can be initiated by various catalysts and is a promising route to biocompatible and biodegradable polymers with potential applications in drug delivery and tissue engineering.[14][15] The properties of the resulting polymer can be tuned by copolymerization with other lactones.[16][17][18]

Applications in Drug Discovery and Development

The unique chemical properties of N-Cbz-D-serine-β-lactone make it a valuable tool for medicinal chemists and drug development professionals.

Synthesis of Peptides and Peptidomimetics

N-Cbz-D-serine-β-lactone is a precursor for the synthesis of β-amino acids and other non-natural amino acids.[11][19] These modified amino acids can be incorporated into peptides to enhance their stability against enzymatic degradation, improve their pharmacokinetic properties, or modulate their biological activity. While the serine-derived β-lactone itself has been found to be too labile for direct use in some native chemical ligation strategies, its derivatives are key for creating modified peptide backbones.[20][21]

Enzyme Inhibition

The electrophilic nature of the β-lactone ring makes it an effective warhead for targeting the active sites of enzymes, particularly serine and cysteine proteases.[1] As mentioned earlier, N-Cbz-L-serine-β-lactone has been shown to be an irreversible inhibitor of the hepatitis A virus 3C cysteine proteinase.[12] This highlights the potential of β-lactone-containing molecules as a new class of antiviral agents. The β-lactone motif is also found in inhibitors of serine β-lactamases.[2]

Development of Biocompatible Polymers

Poly(serine) and its derivatives are of great interest for biomedical applications due to their biocompatibility and biodegradability.[14][15][22][23] Ring-opening polymerization of N-Cbz-D-serine-β-lactone provides a direct route to these polymers. The pendant hydroxyl groups on the resulting polymer can be further functionalized to attach drugs, targeting ligands, or imaging agents.[23]

Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₄ | [24] |

| Molecular Weight | 221.21 g/mol | [24] |

| Appearance | White to off-white solid | [25] |

| Melting Point | 131.0 - 135.0 °C | [25] |

| Optical Rotation | [α]D²⁵ +21.0 to +30.0° (c=1, acetonitrile) | [25] |

| CAS Number | 98632-91-8 | [25] |

Conclusion and Future Outlook

N-Carbobenzyloxy-D-serine-β-lactone is a versatile and powerful synthetic intermediate with significant potential in organic synthesis and drug discovery. Its efficient synthesis via the Mitsunobu reaction and its predictable reactivity make it an attractive building block for the construction of complex and biologically relevant molecules. As the demand for novel therapeutics and advanced biomaterials continues to grow, the applications of this strained heterocyclic compound are poised to expand further. Future research will likely focus on the development of new catalytic systems for its ring-opening polymerization, the exploration of its utility in the synthesis of novel peptide-based drugs, and the design of new enzyme inhibitors based on the β-lactone scaffold.

References

- 1. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 2. A New Mechanism for β‐Lactamases: Class D Enzymes Degrade 1β‐Methyl Carbapenems through Lactone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. benchchem.com [benchchem.com]

- 5. N-Cbz-D-Serine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. N-Cbz-D-Serine | 6081-61-4 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Beta-lactones as a new class of cysteine proteinase inhibitors: inhibition of hepatitis A virus 3C proteinase by N-Cbz-serine beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Bio-inspired poly-DL-serine materials resist the foreign-body response [ideas.repec.org]

- 16. researchgate.net [researchgate.net]

- 17. Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Water-Soluble Poly(L-serine)s with Elongated and Charged Side-Chains: Synthesis, Conformations and Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chemscene.com [chemscene.com]

- 25. N-(ベンジルオキシカルボニル)-D-セリン-β-ラクトン | N-(Benzyloxycarbonyl)-D-serine-beta-lactone | 98632-91-8 | 東京化成工業株式会社 [tcichemicals.com]

The Serine β-Lactone Story: From Discovery to a Powerful Tool in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Strained Ring

In the vast and intricate world of pharmacologically active molecules, few structural motifs are as deceptively simple yet powerfully effective as the β-lactone. This four-membered cyclic ester, inherently strained and thus highly reactive, has emerged as a key pharmacophore in a growing class of enzyme inhibitors. At the heart of this class are the serine β-lactones, compounds that have carved a significant niche in drug discovery, particularly as potent inhibitors of serine proteases and other hydrolases. This guide delves into the discovery, history, and synthetic evolution of serine β-lactones, providing a comprehensive technical overview for scientists engaged in the exploration of novel therapeutics. We will journey from the initial discovery of naturally occurring β-lactones to the sophisticated synthetic strategies that have enabled the creation of highly specific and potent enzyme inhibitors, and explore the mechanistic intricacies that underpin their biological activity.

A Historical Perspective: Nature's Blueprint for Inhibition

The story of serine β-lactones begins not in a synthetic chemistry lab, but in the diverse and competitive world of microbial natural products. For decades, researchers have isolated a variety of β-lactone-containing compounds from bacteria and fungi, many of which exhibit potent biological activities.[1] These natural products provided the initial blueprint for understanding the therapeutic potential of this strained heterocyclic system.

A timeline of key discoveries that paved the way for the development of serine β-lactones as a distinct class of inhibitors includes:

-

Early Discoveries of β-Lactone Natural Products: The first synthesis of a β-lactone (2-oxetanone) was reported by Einhorn in 1883.[2] However, it was the later discovery of naturally occurring β-lactones with significant biological activity that truly sparked interest in this molecular scaffold.

-

The Rise of Protease Inhibitors: The recognition that aberrant protease activity is implicated in a wide range of diseases, from cancer to inflammatory disorders, fueled the search for potent and specific protease inhibitors. Serine proteases, with their highly reactive active site serine residue, became a prime target for drug discovery efforts.

-

Convergence of Fields: The convergence of natural product chemistry and the growing understanding of enzyme mechanisms set the stage for the targeted design and synthesis of serine β-lactones as mechanism-based inhibitors.

The Cornerstone of Synthesis: The Mitsunobu Cyclization

The ability to chemically synthesize serine β-lactones with high stereochemical control is fundamental to their development as research tools and therapeutic agents. While several methods for β-lactone formation exist, including the internal nucleophilic displacement of β-halocarboxylate salts and the cycloaddition of aldehydes and ketones with ketenes, the Mitsunobu reaction has emerged as the preeminent method for the cyclization of N-protected serine derivatives.[3][4]

The Mitsunobu reaction offers a reliable and stereospecific route to the strained four-membered ring, proceeding with inversion of configuration at the β-carbon of serine.[3] This stereochemical control is crucial for designing inhibitors that can precisely interact with the chiral environment of an enzyme's active site.

Causality in Experimental Design: Why the Mitsunobu Reaction?

The choice of the Mitsunobu reaction is not arbitrary; it is dictated by the specific chemical challenge of forming a strained β-lactone from a β-hydroxy acid like serine. The reaction proceeds through the activation of the hydroxyl group of serine by a phosphonium intermediate, making it an excellent leaving group for an intramolecular SN2 attack by the carboxylate. This intramolecular cyclization is favored under the reaction conditions, leading to the formation of the β-lactone with high efficiency. The reaction is typically carried out at low temperatures (-78 °C to room temperature) to control the reactivity of the intermediates and minimize side reactions.[5][6]

Experimental Protocol: Synthesis of N-(Benzyloxycarbonyl)-L-Serine β-Lactone

This protocol details the synthesis of a key serine β-lactone intermediate, N-(Benzyloxycarbonyl)-L-serine β-lactone, via a modified Mitsunobu cyclization.

Materials:

-

N-(Benzyloxycarbonyl)-L-serine (dried under vacuum over P₄O₁₀)[5]

-

Triphenylphosphine (dried under vacuum over P₄O₁₀)[5]

-

Dimethyl azodicarboxylate (DMAD) (distilled)[5]

-

Anhydrous Tetrahydrofuran (THF) (distilled from sodium benzophenone ketyl)[5]

-

Anhydrous Acetonitrile (distilled from CaH₂)[5]

-

Hexane

-

Ethyl acetate

-

Dichloromethane

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: A 2-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, an argon inlet adaptor, a low-temperature thermometer, and a rubber septum. The flask is charged with anhydrous THF (1.1 L) and triphenylphosphine (42.1 g, 160 mmol).[5]

-

Formation of the Mitsunobu Reagent: The solution is cooled to between -75°C and -78°C using a dry ice/acetone bath. Distilled dimethyl azodicarboxylate (17.7 mL, 160 mmol) is added dropwise with a syringe over 10 minutes. The resulting pale yellow solution is stirred at this temperature for 10 minutes, at which point a milky white slurry is obtained.[5]

-

Addition of N-Cbz-L-serine: A solution of N-(benzyloxycarbonyl)-L-serine (38.3 g, 160 mmol) in anhydrous THF (240 mL) is added dropwise to the reaction mixture over 30 minutes via a pressure-equalizing dropping funnel.[5]

-

Reaction Progression: After the addition is complete, the mixture is stirred at -75°C to -77°C for 20 minutes. The cooling bath is then removed, and the mixture is slowly warmed to room temperature with stirring over 2.5 hours.[5]

-

Workup and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The residue is dissolved in a minimal amount of dichloromethane and purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient. It is crucial to perform the purification as quickly as possible, as the β-lactone is unstable in the crude reaction mixture.[5]

-

Product Isolation: Fractions containing the pure product are combined and the solvent is removed on a rotary evaporator to yield N-(benzyloxycarbonyl)-L-serine β-lactone as a white solid. The typical yield for this reaction is in the range of 44-47%.[5]

The Mechanism of Action: Covalent Inhibition of Serine Hydrolases

The therapeutic potential of serine β-lactones lies in their ability to act as potent and often irreversible inhibitors of serine hydrolases, a large and diverse family of enzymes that includes serine proteases, lipases, and esterases. The inhibitory mechanism is a classic example of covalent modification of the enzyme's active site.

The highly strained four-membered ring of the β-lactone is the key to its reactivity. The active site of a serine hydrolase contains a catalytic triad of amino acids, typically consisting of serine, histidine, and aspartate. The serine residue acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring.[7][8] This nucleophilic attack leads to the opening of the β-lactone ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.[9] The relief of ring strain in the β-lactone provides a significant thermodynamic driving force for this reaction.[7]

// Nodes Enzyme [label="Serine Protease\n(Active Site)", pos="0,2!", fillcolor="#FFFFFF"]; Serine [label="Ser-OH", pos="0,1!", shape=plaintext, fontcolor="#34A853"]; BetaLactone [label="Serine β-Lactone", pos="2,2!", fillcolor="#FFFFFF"]; Structure [label="O\n//\nC–O\n| |\nR–CH–CH₂", shape=plaintext, pos="2,1!", fontcolor="#EA4335"]; AcylEnzyme [label="Acyl-Enzyme Intermediate\n(Inactive)", pos="1,-1!", fillcolor="#FFFFFF"]; CovalentBond [label="O\n//\nEnzyme-Ser-O–C–CH(R)–CH₂–OH", shape=plaintext, pos="1,-2!", fontcolor="#4285F4"];

// Edges Enzyme -> AcylEnzyme [label="Nucleophilic Attack", dir=forward]; BetaLactone -> AcylEnzyme [label="Ring Opening", dir=forward]; } }

Caption: Covalent modification of a serine protease by a serine β-lactone.

Structure-Activity Relationships and Quantitative Data

The potency and selectivity of serine β-lactone inhibitors can be fine-tuned by modifying their chemical structure. Key structural features that influence their biological activity include the nature of the N-protecting group on the serine backbone and the substituents on the β-lactone ring.

| Compound | Target Enzyme | IC₅₀ | Reference |

| N-Cbz-L-serine β-lactone | Hepatitis A virus 3C proteinase | kᵢₙₐ꜀ₜ/Kᵢ = 3800 M⁻¹min⁻¹ | N/A |

| Omuralide | 20S Proteasome (Chymotrypsin-like) | ~50 nM | [9] |

| Salinosporamide A (NPI-0052) | 20S Proteasome (Chymotrypsin-like) | 1.3 nM | [9] |

The Broader Landscape and Future Directions

The discovery and development of serine β-lactones is a testament to the power of chemical synthesis to harness the principles of natural product chemistry for the creation of potent and specific therapeutic agents. The journey from the initial isolation of β-lactone-containing natural products to the rational design and synthesis of targeted inhibitors has opened up new avenues for the treatment of a wide range of diseases.

The continued exploration of novel synthetic methodologies, including enzymatic and chemoenzymatic approaches, will undoubtedly lead to the discovery of new generations of serine β-lactone inhibitors with improved pharmacological properties.[10] Furthermore, the use of serine β-lactones as chemical probes for activity-based protein profiling is providing invaluable insights into the roles of serine hydrolases in health and disease, paving the way for the identification of new drug targets.[11] As our understanding of the intricate interplay between enzyme function and disease progression deepens, the versatile and potent serine β-lactone scaffold is poised to remain at the forefront of innovative drug discovery.

References

- 1. Biosynthesis and chemical diversity of β-lactone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cleavage of beta-lactone ring by serine protease. Mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 11. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Ethyl 4-nitrocinnamate

An In-depth Technical Guide to the Physical and Chemical Properties of C11H11NO4

Introduction

The molecular formula C11H11NO4 represents a variety of structural isomers, each with distinct chemical personalities. This guide provides an in-depth technical exploration of one of the most prominent and well-characterized of these isomers: Ethyl (E)-3-(4-nitrophenyl)prop-2-enoate , commonly known as Ethyl 4-nitrocinnamate. With the CAS Registry Number 953-26-4, this compound serves as a valuable building block in organic synthesis and a reagent in biochemical studies.[1][2][3]

This document moves beyond a simple recitation of data. As a senior application scientist, the objective is to provide not only the fundamental physical and chemical properties but also the underlying rationale for its behavior and the practical methodologies for its synthesis and characterization. We will delve into its spectroscopic signature, reactivity, and safe handling protocols, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Chemical Identity and Molecular Structure

The identity of a molecule is fundamentally defined by the spatial arrangement of its atoms and the nature of its chemical bonds. Ethyl 4-nitrocinnamate is a derivative of cinnamic acid featuring a nitro group (-NO₂) at the para position of the phenyl ring and an ethyl ester moiety.[3]

IUPAC Name: ethyl (E)-3-(4-nitrophenyl)prop-2-enoate[1][4] Synonyms: Ethyl p-nitrocinnamate, 4-Nitrocinnamic Acid Ethyl Ester, 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester[2][5][6] CAS Number: 953-26-4[2][7]

The molecule's structure is characterized by several key functional groups that dictate its properties:

-

Aromatic Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire conjugated system.

-

α,β-Unsaturated Ester: The conjugated system, which includes the phenyl ring, the alkene double bond, and the carbonyl group, is a key feature determining its reactivity and spectroscopic properties.

-

Trans (E) Alkene Geometry: The predominant isomer is the trans (E) configuration across the carbon-carbon double bond, which is the more thermodynamically stable form.[3]

Below is a diagram illustrating the logical relationship between the core functional groups that define the compound's reactivity.

Caption: Core functional groups of Ethyl 4-nitrocinnamate and their influence.

Physical and Chemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. Ethyl 4-nitrocinnamate is a light yellow crystalline solid at room temperature.[8] Its insolubility in water and higher melting point are consistent with a relatively large, polar, and symmetric organic molecule.[5][8]

| Property | Value | Source(s) |

| Molecular Formula | C11H11NO4 | [6][7] |

| Molecular Weight | 221.21 g/mol | [2][7] |

| Appearance | Light yellow-beige to yellow crystalline powder | [5][8] |

| Melting Point | 138-140 °C | [5][7] |

| Boiling Point | 326.6 °C at 760 mmHg | [7] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [5][8] |

| Density | 1.237 g/cm³ | [7] |

| Flash Point | 141 °C | [7] |

| Stability | Stable under normal temperatures and pressures. | [5][8] |

Spectroscopic Characterization: A Validating System

Confirming the identity and purity of Ethyl 4-nitrocinnamate is paramount. Spectroscopic methods provide a fingerprint of the molecule, and the data must align with the known structure in a self-validating manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the proton framework. For Ethyl 4-nitrocinnamate, the spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and ethyl protons.

-

Aromatic Protons (δ ~8.25 and 7.67 ppm): The protons on the nitro-substituted phenyl ring typically appear as two distinct doublets due to the symmetry of the para-substitution. The strong electron-withdrawing effect of the nitro group shifts these protons downfield.[3]

-

Vinylic Protons (δ ~7.71 and 6.56 ppm): The two protons on the C=C double bond appear as doublets with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans (E) configuration.[3]

-

Ethyl Group Protons (δ ~4.30 and 1.36 ppm): The methylene (-CH₂-) protons appear as a quartet, coupled to the methyl protons. The methyl (-CH₃-) protons appear as a triplet, coupled to the methylene protons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups by their characteristic vibration frequencies.

-

C=O Stretch (~1700 cm⁻¹): A strong absorption band corresponding to the ester carbonyl group.[3]

-

NO₂ Stretch (~1520 cm⁻¹): A strong, characteristic absorption for the asymmetric stretching of the nitro group.[3]

-

C=C Stretch (~1640 cm⁻¹): An absorption corresponding to the alkene double bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) mass spectra are available for this compound, which can be used to verify the molecular ion peak and analyze fragmentation patterns.[2]

Synthesis Protocol: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a reliable method for forming carbon-carbon bonds, making it a suitable choice for synthesizing cinnamates. The protocol involves the palladium-catalyzed reaction of an aryl halide with an alkene.